2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound is a potent inhibitor of both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and cell replication. Its dual inhibitory activity makes it a promising candidate for anticancer therapies (Gangjee et al., 2008).
Antitumor Activity
Several derivatives of thieno[3,2-d]pyrimidine, closely related to the compound , have displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Compounds incorporating the thieno[3,2-d]pyrimidine motif have demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Anticonvulsant Agents
Related compounds, specifically thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, have been synthesized and evaluated as potential anticonvulsant agents. Their interaction with key biological targets relevant to anticonvulsant activity suggests a possible therapeutic application in this area (Severina et al., 2020).
Novel Synthesis Applications
The compound and its analogues have been utilized in novel synthesis methods for various heterocyclic compounds, demonstrating their versatility in chemical synthesis processes (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-13-9-14(2)11-17(10-13)25-21(28)20-18(7-8-31-20)24-22(25)32-12-19(27)23-15-3-5-16(6-4-15)26(29)30/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKAZYVDPOYAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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